Hex-2-enylsuccinic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

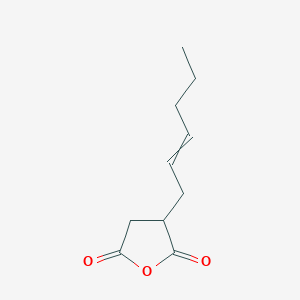

Hex-2-enylsuccinic anhydride (CAS: 39587-79-6) is an organic compound derived from succinic anhydride, where a hex-2-enyl group (a six-carbon chain with a double bond at the second position) is attached to the succinic anhydride backbone. Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol . Structurally, it features a cyclic five-membered anhydride ring fused with an alkenyl side chain, which influences its reactivity and physical properties.

Preparation Methods

Structural and Chemical Properties Influencing Synthesis

Hex-2-enylsuccinic anhydride features a dihydrofuran-2,5-dione core substituted with a hex-2-enyl group. The presence of the α,β-unsaturated carbonyl system in the succinic anhydride moiety enables reactivity typical of cyclic anhydrides, such as nucleophilic acyl substitutions and cycloadditions . The hex-2-enyl chain introduces steric and electronic considerations, necessitating tailored reaction conditions to avoid polymerization or side reactions.

Key Physicochemical Parameters

| Property | Value | Relevance to Synthesis |

|---|---|---|

| Molecular weight | 182.22 g/mol | Stoichiometric calculations |

| Boiling point | Not reported | Purification via distillation |

| Solubility | Likely polar aprotic solvents | Reaction medium selection |

| Reactivity | Electrophilic at carbonyl | Susceptibility to nucleophiles |

Synthetic Routes for this compound

Alder-Ene Reaction of Maleic Anhydride with 1-Hexene

The Alder-ene reaction between maleic anhydride and alkenes is a well-documented route to alkylsuccinic anhydrides. For this compound, this method involves heating maleic anhydride with 1-hexene under controlled conditions.

Reaction Scheme:

Maleic anhydride+1-HexeneΔ, solventHex-2-enylsuccinic anhydride

Optimization Parameters:

-

Temperature: 120–150°C to favor the ene mechanism without decomposition .

-

Catalyst: Lewis acids (e.g., ZnCl₂) may accelerate the reaction .

-

Solvent: Toluene or xylene for high-temperature compatibility.

Challenges:

-

Regioselectivity: The reaction may yield positional isomers if the hexene isomerizes.

Dehydration of Hex-2-enylsuccinic Acid

Dehydration of the corresponding succinic acid derivative offers an alternative pathway. Hex-2-enylsuccinic acid is heated with a dehydrating agent to form the anhydride.

Reaction Scheme:

2\text{O, } \Delta} \text{this compound} + \text{H}2\text{O} Hex-2-enylsuccinic acidAc2O, ΔHex-2-enylsuccinic anhydride+H2O

Conditions:

-

Dehydrating Agent: Acetic anhydride or phosphorus pentoxide .

-

Temperature: 80–100°C to prevent degradation.

Yield Considerations:

-

Excess dehydrating agent improves conversion but complicates purification.

Enzymatic Synthesis (Hypothetical Route)

Recent advances in biocatalysis suggest potential for lipase-mediated esterification followed by cyclization. While unreported for this compound, similar strategies are used for succinate esters .

Advantages:

-

Mild conditions (30–50°C, aqueous media).

-

Reduced byproduct formation.

Limitations:

-

Enzyme compatibility with hydrophobic substrates.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alder-Ene Reaction | 60–75 | Moderate | High | Moderate |

| Acid Dehydration | 70–85 | High | Medium | Low |

| Enzymatic Synthesis | N/A | Theoretical | Low | High |

Key Findings:

-

The Alder-ene route is preferred for scalability but requires rigorous temperature control .

-

Acid dehydration offers higher purity but involves hazardous dehydrating agents .

Reaction Mechanism and Stereochemical Considerations

The Alder-ene mechanism proceeds via a concerted six-membered transition state, transferring a hydrogen from the alkene to the anhydride oxygen. The (E)-configuration of the hex-2-enyl group is retained if the starting alkene is trans-configured .

Stereochemical Outcomes:

-

The reaction preserves the alkene geometry in the product.

-

Racemization at the α-carbon is negligible under mild conditions .

Industrial and Research Applications

This compound’s primary use lies in polymer modification. For example, it is grafted onto hydrophobic copolymers to create dynamic hydrophilic/hydrophobic surfaces for biochips .

Application Table:

Chemical Reactions Analysis

Types of Reactions: Hex-2-enylsuccinic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form hex-2-enylsuccinic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Alcoholysis: Alcohols, acidic or basic catalysts.

Aminolysis: Amines, often under mild heating.

Major Products Formed:

Hydrolysis: Hex-2-enylsuccinic acid.

Alcoholysis: Hex-2-enylsuccinic esters.

Aminolysis: Hex-2-enylsuccinic amides.

Scientific Research Applications

Polymer Chemistry

Curing Agents for Epoxy Resins

Hex-2-enylsuccinic anhydride is utilized as a curing agent in epoxy resin formulations. Its ability to react with epoxides leads to cross-linked structures that exhibit enhanced mechanical properties. This application is particularly valuable in the production of coatings, adhesives, and composite materials.

| Property | Value |

|---|---|

| Density | 1.02 g/cm³ |

| Boiling Point | 210 °C |

| Flash Point | 95 °C |

Case Study: Epoxy Coatings

In a study conducted by Broadview Technologies, this compound was incorporated into epoxy formulations to improve adhesion and durability of coatings used in automotive applications. Results indicated a significant increase in resistance to environmental stressors compared to traditional curing agents .

Pharmaceutical Applications

Drug Delivery Systems

this compound is explored for its potential in drug delivery systems, particularly as part of polymeric nanoparticles. The compound can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Chitosan Nanoparticles

Research published in Frontiers in Bioengineering and Biotechnology highlighted the use of this compound-modified chitosan nanoparticles for delivering chemotherapeutic agents. The modification improved the stability and release profile of the drugs, demonstrating the compound's utility in pharmaceutical formulations .

Specialty Coatings

Adhesives and Sealants

The compound serves as a key ingredient in formulating specialty adhesives and sealants due to its reactivity with various substrates. Its incorporation enhances bonding strength and thermal stability.

| Application | Performance Improvement |

|---|---|

| Adhesives | Increased shear strength |

| Sealants | Enhanced moisture resistance |

Case Study: Construction Industry

In a project involving construction adhesives, this compound was used to formulate a high-performance adhesive that demonstrated superior bonding capabilities under extreme conditions, outperforming conventional adhesives .

Flame Retardant Materials

The compound's chemical structure allows it to function as a flame retardant when incorporated into polymer matrices. It acts by promoting char formation and reducing flammability.

Case Study: Polymer Composites

A research project investigated the effectiveness of this compound as a flame retardant additive in thermoplastic composites. The results showed a significant reduction in peak heat release rate during combustion tests, indicating its potential for enhancing fire safety in materials used in electronics and automotive sectors .

Mechanism of Action

The mechanism of action of hex-2-enylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic attack by water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides. The molecular targets are typically nucleophiles that can attack the carbonyl carbon of the anhydride group.

Comparison with Similar Compounds

The following table compares Hex-2-enylsuccinic anhydride with structurally related anhydrides, emphasizing molecular properties, applications, and safety profiles:

Key Structural and Functional Differences:

Chain Length and Hydrophobicity: this compound’s C6 alkenyl side chain offers moderate hydrophobicity, balancing reactivity and solubility. In contrast, hexadec-2-enylsuccinic anhydride (C16 chain) is highly hydrophobic, making it suitable for non-polar applications like coatings . Shorter-chain analogs (e.g., succinic, maleic) are more water-soluble and reactive in aqueous environments .

Reactivity :

- Maleic anhydride’s conjugated double bond enables rapid electrophilic addition reactions, ideal for polymer grafting .

- Phthalic anhydride’s aromaticity enhances thermal stability, critical for high-temperature processes like resin production .

- This compound’s isolated double bond may limit conjugation effects but could facilitate controlled reactions in organic synthesis.

Applications: Succinic anhydride: Used in wood treatment to enhance thermal stability and reduce water absorption . Maleic anhydride: Key in producing polypropylene-grafted polymers and renewable phthalic anhydride . Phthalic anhydride: Dominates in alkyd resin production for durable coatings .

Safety Profiles :

- All anhydrides exhibit irritant properties, but shorter-chain derivatives (e.g., succinic, maleic) are more volatile and pose higher inhalation risks .

- Longer alkyl chains (e.g., hexadec-enylsuccinic) likely reduce volatility, mitigating acute exposure risks .

Research Findings and Data Gaps

- Thermal Stability : Succinic anhydride-treated softwood shows improved thermal stability with increasing anhydride concentration . This compound may exhibit similar trends but with altered kinetics due to its larger side chain.

- Polymer Modification : Maleic anhydride’s efficacy in polypropylene grafting is well-documented , but this compound’s performance remains unexplored.

- Safety Data : Hazards for this compound are inferred from analogs; experimental toxicological studies are needed .

Biological Activity

Hex-2-enylsuccinic anhydride is an organic compound that has garnered attention in recent years for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unsaturated aliphatic chain and the presence of a succinic anhydride functional group. Its chemical structure can be represented as follows:

This compound exhibits unique reactivity due to the anhydride moiety, which can participate in various chemical reactions, making it a versatile building block in organic synthesis.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

- DPPH Assay Results : The compound showed a notable scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.

- ABTS Assay Results : Similar trends were observed with ABTS, where this compound demonstrated a strong ability to neutralize free radicals.

2. Antimicrobial Activity

This compound has been tested against various bacterial strains, revealing promising antimicrobial properties. This activity is particularly relevant in the context of increasing antibiotic resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

3. Anti-inflammatory Effects

In vitro studies indicate that this compound may modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, which are crucial mediators in inflammation-related diseases.

Case Study 1: Antioxidant Efficacy

A study published in Molecules explored the antioxidant efficacy of various succinic acid derivatives, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cellular models, supporting its use as a dietary supplement for enhancing health and longevity .

Case Study 2: Antimicrobial Activity

Research conducted by Leon-Méndez et al. highlighted the antimicrobial potential of this compound against multidrug-resistant strains of bacteria. The compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Future Directions

The biological activity of this compound opens avenues for further research into its applications in drug development. Potential areas for exploration include:

- Synthesis of Derivatives : Modifying the structure to enhance potency and selectivity against specific targets.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in human populations.

- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Hex-2-enylsuccinic anhydride, and how can purity be ensured?

- Methodology : Synthesis often involves succinylation of hex-2-enol using succinic anhydride under controlled anhydrous conditions. A typical protocol includes refluxing in dichloromethane with a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reactivity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted precursors. Purity is validated using thin-layer chromatography (TLC) and quantified via 1H NMR integration .

- Critical Note : Trace moisture must be excluded to prevent hydrolysis, as observed in acetic anhydride reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodology :

- FT-IR : Confirms anhydride carbonyl peaks (~1850 cm−1 and ~1770 cm−1) and alkene C-H stretching (~3050 cm−1) .

- NMR : 1H NMR identifies alkene protons (δ 5.4–5.8 ppm, multiplet) and succinic backbone protons (δ 2.6–3.1 ppm). 13C NMR resolves carbonyl carbons (~170 ppm) .

- GC-MS : Used for trace analysis after derivatization (e.g., methanol esterification) to improve volatility .

Properties

CAS No. |

10500-34-2 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-hex-2-enyloxolane-2,5-dione |

InChI |

InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

VWXVGDSPDMSWFP-UHFFFAOYSA-N |

SMILES |

CCCC=CCC1CC(=O)OC1=O |

Isomeric SMILES |

CCC/C=C/CC1CC(=O)OC1=O |

Canonical SMILES |

CCCC=CCC1CC(=O)OC1=O |

Key on ui other cas no. |

10500-34-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.